Lipophilicity (XLogP3-AA) Comparison: 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline vs. 8-Fluoro-2-(trifluoromethyl)quinoline
The target compound exhibits a substantially higher computed lipophilicity (XLogP3-AA = 4.5) compared to the non-chlorinated analog 8-fluoro-2-(trifluoromethyl)quinoline (XLogP3-AA = 3.3) [1][2]. This difference of +1.2 log units translates to a roughly 16-fold increase in octanol-water partition coefficient, indicating markedly enhanced membrane permeability and potential blood-brain barrier penetration in designed derivatives.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | 8-Fluoro-2-(trifluoromethyl)quinoline (CAS 1624260-30-5): XLogP3-AA = 3.3 |
| Quantified Difference | +1.2 log units (approximately 16-fold increase in octanol-water partitioning) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) for neutral species |
Why This Matters
Higher lipophilicity is a critical parameter for lead optimization in CNS-targeted programs and for improving oral bioavailability of quinoline-based drug candidates.
- [1] PubChem. (2025). 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline (CID 43668401): Computed Properties. XLogP3-AA = 4.5. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/43668401. View Source
- [2] Chem960. (n.d.). 8-Fluoro-2-(trifluoromethyl)quinoline (CAS 1624260-30-5): Computed Properties. XLogP = 3.3. Retrieved from https://m.chem960.com/cas/1624260305/. View Source
